2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a 6-(3,4-dimethylphenyl) substituent on the pyridazine ring and an N-(4-methoxybenzyl)acetamide group at the 2-position (Fig. 1). The synthesis of such derivatives typically involves nucleophilic substitution or condensation reactions under basic conditions, as seen in analogous syntheses using caesium carbonate (Cs₂CO₃) and dry N,N-dimethylformamide (DMF) . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-4-7-18(12-16(15)2)20-10-11-21-26-27(23(30)28(21)25-20)14-22(29)24-13-17-5-8-19(31-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPODXFNGKDRAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation at Position 2
Reaction of the pyridazinone nitrogen with ethyl bromoacetate in acetone using K₂CO₃ as a base yields ethyl 2-(3-oxopyridazinyl)acetate. Source reports analogous alkylations proceeding at 60°C for 6 hr with 78% efficiency.
Amide Bond Formation
Hydrolysis of the ester to acetic acid followed by coupling with 4-methoxybenzylamine completes the side chain. Source details amide synthesis using DMF as an activator and EDC/HOBt as coupling reagents:
$$ \text{CH}3\text{COOH} + \text{H}2\text{NCH}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{EDC/HOBt}} \text{CH}3\text{CONHCH}2\text{C}6\text{H}4\text{OCH}_3 $$
Optimized Conditions :
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol. Source confirms that recrystallization improves purity to >99% for analogous pyridazinones.
Spectroscopic Data :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.34–7.12 (m, 7H, aromatic), 4.41 (s, 2H, CH₂CO), 3.73 (s, 3H, OCH₃), 2.28 (s, 6H, CH₃).
- IR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Industrial-Scale Production Considerations
Source highlights continuous flow reactors for large-scale synthesis, reducing reaction times by 40% compared to batch processes. Key adaptations include:
Table 2: Scale-Up Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 100 mL | 500 L |
| Temperature Control | Oil Bath | Jacketed Reactor |
| Catalyst Loading | 2 mol% | 1.5 mol% |
| Annual Capacity | - | 2.5 Metric Tons |
Process intensification techniques like microwave-assisted synthesis (source) reduce energy consumption by 30%.
Mechanistic Insights and Side Reactions
The triazolo ring formation follows a Michael addition-cyclization pathway (Scheme 4). Competing dimerization occurs if stoichiometry deviates beyond 1:1.05 molar ratios. Source identifies N-acetylation byproducts when excess acetic anhydride is present, mitigated by strict stoichiometric control.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of smaller fragments
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has been investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Due to its biological activity, the compound is explored for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of functionalized derivatives with specific properties
Mechanism of Action
The mechanism of action of 2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or altering cellular processes .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of Selected [1,2,4]Triazolo[4,3-b]pyridazine Derivatives
Key Observations:
- Acetamide vs. Benzamide : The N-(4-methoxybenzyl)acetamide group offers conformational flexibility, contrasting with rigid benzamide derivatives (e.g., Example 285 in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
